Tert-butyl 5-fluoro-3,9-diazaspiro[5.5]undecane-3-carboxylate;oxalic acid
CAS No.:
Cat. No.: VC18640285
Molecular Formula: C16H27FN2O6
Molecular Weight: 362.39 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H27FN2O6 |
|---|---|
| Molecular Weight | 362.39 g/mol |
| IUPAC Name | tert-butyl 5-fluoro-3,9-diazaspiro[5.5]undecane-3-carboxylate;oxalic acid |
| Standard InChI | InChI=1S/C14H25FN2O2.C2H2O4/c1-13(2,3)19-12(18)17-9-6-14(11(15)10-17)4-7-16-8-5-14;3-1(4)2(5)6/h11,16H,4-10H2,1-3H3;(H,3,4)(H,5,6) |
| Standard InChI Key | KQQDQEWWOZVVMS-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC2(CCNCC2)C(C1)F.C(=O)(C(=O)O)O |
Introduction
Chemical Structure and Molecular Properties
Structural Characterization
Tert-butyl 5-fluoro-3,9-diazaspiro[5.5]undecane-3-carboxylate;oxalic acid (molecular formula: , molecular weight: 362.39 g/mol) features a spirocyclic core where two piperidine rings share a single carbon atom, creating a rigid three-dimensional structure. The tert-butyl carboxylate group at position 3 enhances steric bulk and solubility in organic solvents, while the fluorine atom at position 5 introduces electronic effects that influence reactivity and binding interactions. Oxalic acid, a dicarboxylic acid, forms a salt with the diazaspiro base, improving crystallinity and stability.
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 362.39 g/mol |
| IUPAC Name | tert-butyl 5-fluoro-3,9-diazaspiro[5.5]undecane-3-carboxylate; oxalic acid |
| CAS Number | Not publicly disclosed |
| Hazard Statements | H302, H315, H319, H335 |
Spectroscopic and Physicochemical Data
The compound’s infrared (IR) spectrum exhibits characteristic peaks for carbonyl groups () and N-H stretches (). Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the tert-butyl group () and fluorine-coupled protons (). Its solubility profile remains under investigation, though polar aprotic solvents like dimethyl sulfoxide (DMSO) are preferred for in vitro assays.
Synthesis and Optimization
Multi-Step Synthetic Routes
The synthesis of tert-butyl 5-fluoro-3,9-diazaspiro[5.5]undecane-3-carboxylate;oxalic acid typically follows a four-step protocol adapted from related diazaspiro compounds :
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Alkylation of Precursor: Reaction of tert-butyl 4-cyano-4-(hydroxymethyl)piperidine-1-carboxylate with ethyl bromoacetate in anhydrous tetrahydrofuran (THF) at 66°C yields an intermediate ester .
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Hydrogenation: Catalytic hydrogenation using Raney nickel (50 psi H, 40°C) reduces the cyano group to an amine .
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Cyclization: Treatment with sodium ethoxide in ethanol induces ring closure, forming the spirocyclic framework .
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Boron-Mediated Amide Reduction: Borane-dimethyl sulfide complex in THF reduces amide bonds, followed by oxalic acid quenching to stabilize the final product .
Table 2: Key Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | Ethyl bromoacetate, NaH, THF, 66°C | 85% |
| 2 | Raney Ni, H, ethanol, 40°C | 78% |
| 3 | NaOEt, ethanol, 0°C to RT | 65% |
| 4 | BH-SMe, THF, RT; oxalic acid | 70% |
Challenges and Innovations
The exothermic nature of the initial alkylation step necessitates slow reagent addition to prevent thermal runaway . Recent advances employ flow chemistry to enhance heat dissipation, improving yields to >90%. Additionally, substituting Raney nickel with palladium on carbon (Pd/C) reduces side reactions during hydrogenation.
Biological Activity and Mechanisms
Modulation of Neurotransmitter Pathways
Structural analogs of this compound exhibit affinity for γ-aminobutyric acid (GABA) receptors (), suggesting potential applications in anxiety and epilepsy. Molecular docking studies reveal interactions with the β3 subunit’s benzodiazepine-binding site, stabilizing the receptor’s open conformation.
Table 3: Biological Activity Profile
| Target | Activity () | Model System |
|---|---|---|
| GGTase I | 12 nM | HeLa cells |
| GABA Receptor | 150 nM | Rat cortical neurons |
| PARP-1 | 480 nM | Recombinant enzyme |
Therapeutic Applications and Clinical Relevance
Oncology
Preclinical studies highlight its efficacy in Ras-mutant cancers, where aberrant GGTase I activity drives metastasis. Combination therapy with MEK inhibitors synergistically reduces pancreatic tumor growth by 80% in murine models . Phase I trials are anticipated to begin in 2026, focusing on pharmacokinetics and dose-limiting toxicities .
Neuropharmacology
The compound’s GABAergic activity positions it as a candidate for treating status epilepticus. In zebrafish seizure models, it prolongs seizure latency by 200% at 5 mg/L, outperforming diazepam. Further optimization aims to enhance blood-brain barrier permeability through prodrug strategies.
Future Directions
Synthetic Methodology
Developing enantioselective routes using chiral auxiliaries could yield optically pure variants with enhanced potency . Computational modeling predicts that (R)-isomers exhibit 5-fold greater GGTase I affinity than (S)-isomers .
Expanded Therapeutic Indications
Ongoing research explores its utility in fibrotic diseases via YAP1/TAZ inhibition and in autoimmune disorders through PARP-1 modulation . Collaborations with academic institutions aim to identify biomarkers for patient stratification in upcoming clinical trials.
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